aspartactin
Description
Aspartactin, first described in 1988, is a laminin-binding protein (LBP) predominantly found in skeletal muscle . It is characterized by an unusual polyaspartate domain, conferring a high negative charge, which facilitates interactions with laminin and cell membranes . Initially proposed as a distinct extracellular matrix (ECM) protein mediating muscle cell-matrix adhesion, subsequent studies revealed its identity with calsequestrin, a calcium-binding protein critical for regulating intracellular Ca²⁺ storage in the sarcoplasmic reticulum . This dual nomenclature (this compound/calsequestrin) reflects evolving insights into its molecular role, where structural features initially suggested ECM interaction, while functional analyses emphasized its role in calcium homeostasis .
Properties
CAS No. |
118901-35-2 |
|---|---|
Molecular Formula |
C7H7NO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Aspartactin vs. Calsequestrin
Structural and Functional Overlap :
- Sequence Homology: Chicken calsequestrin shares 99% amino acid sequence identity with this compound, differing only at a single residue (isoleucine vs. valine), likely due to species-specific variations .
- Functional Roles : While this compound was initially linked to laminin binding, calsequestrin is established as a calcium-buffering protein in muscle cells. This functional divergence arises from contextual localization: calsequestrin operates intracellularly, whereas this compound’s proposed ECM role remains debated .
Key Studies :
Table 1: this compound vs. Calsequestrin
This compound vs. Entactin (Nidogen)
Structural and Functional Contrasts :
- Sedimentation Similarity : Both this compound (4.5S) and entactin (4.5S) share comparable sedimentation coefficients, yet their sequences and roles differ markedly .
- Functional Roles : Entactin (nidogen) is a basement membrane glycoprotein bridging laminin and collagen IV, essential for ECM stability. In contrast, this compound’s laminin-binding function is less defined and context-dependent .
Key Studies :
Table 2: this compound vs. Entactin
This compound vs. Glutactin
Species-Specific Differences :
- Sequence and Function : Glutactin, a Drosophila glycoprotein, shares sequence similarity with serine esterases but lacks laminin-binding activity under experimental conditions . This compound, conversely, is vertebrate-specific and linked to laminin interactions .
- Structural Features : Despite similar sedimentation coefficients (4.5S), glutactin’s inability to bind laminin distinguishes it from this compound .
Key Studies :
- Isolation protocols revealed minimal glutactin-laminin interaction, contrasting with this compound’s hypothesized role .
Research Implications and Controversies
- Nomenclature Clarity: The this compound/calsequestrin identity underscores the importance of cross-validation in protein characterization. Early functional hypotheses (ECM adhesion) were revised upon sequence analysis .
- Functional Context : this compound’s proposed roles may reflect experimental conditions (e.g., tissue-specific expression or post-translational modifications) rather than distinct molecular functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
